1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride

Kinase inhibitor selectivity ROCK pharmacology In vitro biochemical assay

1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-, monohydrochloride (CAS 105628-07-7), commonly known as Fasudil hydrochloride or HA-1077, is a clinically approved small-molecule Rho-associated kinase (ROCK) inhibitor with a molecular weight of 327.83 g/mol and the molecular formula C14H18ClN3O2S. Originally developed as a calcium antagonist vasodilator, it was approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH).

Molecular Formula C14H18ClN3O2S
Molecular Weight 327.8 g/mol
CAS No. 105628-07-7
Cat. No. B000894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride
CAS105628-07-7
Synonyms1-(5-isoquinolinesulfonyl)homopiperazine
AT 877
AT-877
AT877
fasudil
fasudil hydrochloride
fasudil mesylate
HA 1077
HA-1077
Molecular FormulaC14H18ClN3O2S
Molecular Weight327.8 g/mol
Structural Identifiers
SMILES[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]
InChIInChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
InChIKeyLFVPBERIVUNMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 1H-1,4-Diazepine, Hexahydro-1-(5-isoquinolinylsulfonyl)-, Monohydrochloride (CAS 105628-07-7) for Scientific Procurement


1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-, monohydrochloride (CAS 105628-07-7), commonly known as Fasudil hydrochloride or HA-1077, is a clinically approved small-molecule Rho-associated kinase (ROCK) inhibitor with a molecular weight of 327.83 g/mol and the molecular formula C14H18ClN3O2S [1]. Originally developed as a calcium antagonist vasodilator, it was approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH) [2]. Unlike many research-grade kinase inhibitors, Fasudil hydrochloride possesses a well-characterized safety profile in humans through decades of post-marketing surveillance, distinguishing it as a dual-purpose tool compound with direct clinical translatability [2]. Its chemical structure features a 5-isoquinolinesulfonyl group linked to a homopiperazine (1,4-diazepane) moiety, a scaffold for which structure-activity relationship (SAR) studies have demonstrated that even minor structural modifications frequently result in substantial loss of ROCK inhibitory activity [3].

Why In-Class ROCK Inhibitors Cannot Simply Be Substituted for CAS 105628-07-7 in Research or Clinical Applications


Despite sharing the ROCK inhibitory mechanism, Fasudil hydrochloride (105628-07-7) cannot be straightforwardly replaced by chemically related analogs such as hydroxyfasudil (the active metabolite), Y-27632, ripasudil, or netarsudil without fundamentally altering experimental outcomes. Fasudil functions as a prodrug whose active metabolite, hydroxyfasudil, exhibits approximately 10-fold greater potency against ROCK2 (IC50 ≈ 0.18 μM vs. 1.9 μM for the parent) yet suffers from weaker blood-brain barrier penetration and distinct pharmacokinetics [1]. Compared to the widely used tool compound Y-27632, Fasudil demonstrates significantly different potency in functional tissue assays — for instance, on KCl-induced vascular tone, Fasudil exhibits a pEC50 of 5.35 ± 0.06 versus 6.09 ± 0.1 for Y-27632 (p < 0.001) [2]. Furthermore, Fasudil is uniquely characterized among its class by a dual mechanism as both a ROCK inhibitor and a calcium channel antagonist, a property directly relevant to its vasodilatory efficacy but absent in most comparator compounds [3]. Critically, only Fasudil hydrochloride, not its analogs Y-27632 or SR3677, possesses an approved regulatory status supported by randomized clinical trials demonstrating superiority or non-inferiority to standard-of-care agents such as nimodipine [4].

Quantitative Differentiation Evidence: CAS 105628-07-7 vs. Closest Analogs, Alternatives, and In-Class Candidates


Kinase Selectivity Profile: Fasudil Hydrochloride Demonstrates Predictable Multi-Kinase Inhibition with Characterized Ki Values

Fasudil hydrochloride (105628-07-7) exhibits a well-characterized polypharmacology profile that differentiates it from more selective ROCK inhibitors. Against ROCK1, its inhibition constant (Ki) is 0.33 μM, while inhibition of PKA occurs with a Ki of 1.6 μM, PKG at 1.6 μM, PKC at 3.3 μM, and MLCK at 36 μM in cell-free assays . This contrasts markedly with netarsudil, a next-generation topical ROCK inhibitor whose primary differentiation is its norepinephrine transporter (NET) inhibitory activity, a mechanism entirely absent in Fasudil [1]. The multi-kinase targeting profile of Fasudil is directly relevant to its clinical cardiovascular effects, as the combined inhibition of ROCK and calcium channels contributes to its vasodilatory potency — a mechanistic feature not replicated by Y-27632, which lacks significant calcium channel antagonist activity [2].

Kinase inhibitor selectivity ROCK pharmacology In vitro biochemical assay

Clinical Efficacy in Cerebral Vasospasm: Randomized Head-to-Head Data Against Nimodipine

In a randomized, open-label trial comparing Fasudil (n = 63) versus nimodipine (n = 66) in patients undergoing surgery for subarachnoid hemorrhage, the proportion of patients achieving a good clinical outcome (Glasgow Outcome Scale) was 74.5% (41/55) in the Fasudil group compared to 61.7% (37/60) in the nimodipine group (p = 0.040) [1]. Symptomatic vasospasm occurred in 5 of 33 patients (15.2%) in the Fasudil group versus 9 of 32 patients (28.1%) in the nimodipine group in a separate controlled trial [2]. This head-to-head clinical evidence is unique among ROCK inhibitors: neither Y-27632 nor other preclinical ROCK tool compounds possess any randomized human efficacy data for this indication, establishing Fasudil as the only clinically validated comparator in the class for cerebrovascular applications [3].

Cerebral vasospasm Subarachnoid hemorrhage Randomized controlled trial

Aqueous Solubility and Formulation Flexibility: Fasudil HCl Outperforms Free-Base and Next-Generation ROCK Inhibitors

The hydrochloride salt form (CAS 105628-07-7) exhibits exceptional aqueous solubility exceeding 200 mg/mL in water [1]. This represents a critical practical advantage over the free base form of Fasudil (CAS 103745-39-7) and the dihydrochloride salt (CAS 203911-27-7), which have substantially lower aqueous solubility. By comparison, Y-27632, although water soluble, is approximately 10-30 times more expensive on a per-gram basis depending on the supplier, creating a significant procurement cost differential without a corresponding functional advantage for many applications [2]. The superior solubility of the monohydrochloride salt enables preparation of concentrated stock solutions (up to 100 mg/mL in water or 75 mg/mL in DMSO), facilitating high-dose in vivo administration protocols without resorting to vehicles that may introduce confounding variables .

Aqueous solubility Formulation development In vivo dosing

Oral Bioavailability Translational Pathway: Fasudil HCl Enables Chronic Dosing Studies Not Feasible with IV-Only ROCK Inhibitors

A Phase I crossover clinical trial (SAFE-ROCK) demonstrated that oral administration of Fasudil hydrochloride achieves an absolute bioavailability of its active metabolite hydroxyfasudil corresponding to approximately 69% of intravenous (IV) administration, with good tolerability documented at 90 mg/day oral dosing [1]. The maximal plasma concentration of hydroxyfasudil was similar between oral (111.6 µg/L) and IV (108.4 µg/L) routes [1]. This oral bioavailability pathway is critical for chronic disease models (e.g., amyotrophic lateral sclerosis, Parkinson's disease) where long-term daily IV administration is impractical [2]. By contrast, Y-27632 exhibits poor oral bioavailability and is primarily used as a research tool compound via intraperitoneal or topical administration, while netarsudil and ripasudil are formulated exclusively for topical ophthalmic delivery [3]. The existence of a clinically validated oral-to-IV bridging dataset for Fasudil uniquely positions it for translational studies requiring chronic systemic ROCK inhibition.

Oral bioavailability Pharmacokinetics Chronic dosing

Optimal Research and Industrial Application Scenarios for Fasudil Hydrochloride (CAS 105628-07-7) Driven by Quantitative Evidence


Translational Cerebrovascular Research Requiring Clinically Validated ROCK Inhibition

For research programs investigating cerebral vasospasm, subarachnoid hemorrhage, or ischemic stroke where translation to clinical outcomes is a primary objective, Fasudil hydrochloride provides the only ROCK inhibitor with randomized clinical trial data demonstrating superiority to nimodipine (74.5% vs. 61.7% good outcomes, p = 0.040) [1]. Its dual mechanism as both a ROCK inhibitor (ROCK1 Ki = 0.33 μM) and a calcium channel antagonist enables researchers to model the precise pharmacological profile that has demonstrated clinical efficacy, avoiding the translational gap inherent in studying tool compounds like Y-27632 that lack calcium channel activity [2].

Chronic Neurodegenerative Disease Models Requiring Oral Long-Term Dosing

Investigators studying amyotrophic lateral sclerosis, Parkinson's disease, or Alzheimer's disease models that require sustained systemic ROCK inhibition over weeks to months should prioritize Fasudil hydrochloride based on the SAFE-ROCK Phase I trial demonstrating 69% oral bioavailability of the active metabolite hydroxyfasudil [3]. This oral dosing capability eliminates the confounding stress, inflammation, and welfare concerns associated with repeated intraperitoneal injections required by Y-27632 or continuous IV infusion protocols, while providing PK parameters (Cmax hydroxyfasudil ≈ 111.6 µg/L oral) that directly inform human dosing strategies [3].

High-Concentration In Vivo Pharmacodynamic Studies Requiring Solubility-Driven Formulation Flexibility

Experimental protocols requiring high-dose systemic ROCK inhibition without organic co-solvent vehicles benefit from the solubility profile of the monohydrochloride salt (>200 mg/mL in water), enabling preparation of concentrated dosing solutions that remain stable for up to one month at -20°C [4]. This property is particularly advantageous for rodent models of pulmonary fibrosis or portal hypertension where high mg/kg doses are required, and where alternative ROCK inhibitors either lack sufficient aqueous solubility (free base forms) or are cost-prohibitive (Y-27632 at 10-30× higher cost per gram) for long-term studies [5].

Kinase Selectivity Profiling and Polypharmacology Research

For biochemical studies aiming to dissect the contributions of individual kinases to cellular phenotypes, Fasudil hydrochloride serves as a well-characterized multi-kinase probe with published Ki values against ROCK1 (0.33 μM), PKA (1.6 μM), PKG (1.6 μM), PKC (3.3 μM), and MLCK (36 μM) measured under standardized cell-free conditions . This thoroughly annotated selectivity fingerprint allows researchers to distinguish ROCK-dependent from PKA/PKC-dependent effects through comparative inhibitor studies, using the known selectivity ratios (4.8-fold over PKA/PKG, 10-fold over PKC) as quantitative benchmarks that are unavailable for many less-characterized next-generation ROCK inhibitors .

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